molecular formula C7H11BrO B3037661 2-Bromo-1-cyclopentylethanone CAS No. 52423-62-8

2-Bromo-1-cyclopentylethanone

Cat. No.: B3037661
CAS No.: 52423-62-8
M. Wt: 191.07 g/mol
InChI Key: CIQIZFMMQXIJTI-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopentylethanone is an organic compound with the molecular formula C7H11BrO It is a brominated derivative of cyclopentyl ethanone and is characterized by the presence of a bromine atom attached to the first carbon of the ethanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-cyclopentylethanone can be synthesized through the bromination of 1-cyclopentylethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The compound can be reduced to 1-cyclopentylethanone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Formation of 1-cyclopentylethanone derivatives with different functional groups.

    Reduction: Formation of 1-cyclopentylethanone.

    Oxidation: Formation of cyclopentyl carboxylic acids or ketones.

Scientific Research Applications

2-Bromo-1-cyclopentylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclopentylethanone involves its interaction with nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

2-Bromo-1-cyclopentylethanone can be compared with other brominated cyclopentyl derivatives:

    1-Bromo-2-cyclopentylethanone: Similar structure but with the bromine atom attached to the second carbon of the ethanone chain.

    2-Bromo-1-cyclopentylmethanol: Contains a hydroxyl group instead of a carbonyl group.

    2-Bromo-1-cyclopentylpropane: Contains an additional carbon in the alkyl chain.

Uniqueness: this compound is unique due to its specific bromination pattern and the presence of a carbonyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-1-cyclopentylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQIZFMMQXIJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307099
Record name 2-Bromo-1-cyclopentylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52423-62-8
Record name 2-Bromo-1-cyclopentylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52423-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-cyclopentylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 16.1 g (0.143 mol) of acetylcyclopentane in 175 ml of methanol cooled in an ice bath was added 7.7 ml (0.15 mol) of bromine during 5 min. The reaction mixture was then allowed to warm to 10°-15° and held there by occasional application of the ice bath for 45 min until the reaction mixture became colorless. Then 100 ml of water was added and it was allowed to stir at room temperature for 0.5 hr. It was partially neutralized by the cautious addition of 10 g (72 mmol) of solid potassium carbonate, diluted with 200 ml of water and extracted with 4×150 ml of ether. The combined organic extracts were washed with 2×100 ml of saturated sodium bicarbonate solution and with 3×100 ml of water, dried over magnesium sulfate and concentrated in vacuo at room temperature to leave 30 g (110%) of bromoacetylcyclopentane as an oil whose nmr spectrum indicated that it was mainly the desired product.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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